Colibactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

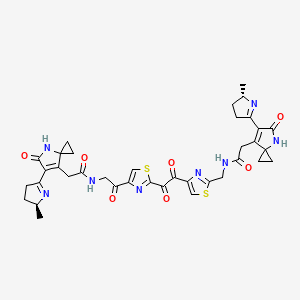

Colibactin is a genotoxic metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae. It is a polyketide peptide that can form interstrand crosslinks in DNA, leading to mutations that are believed to contribute to the development and progression of colorectal cancer . This compound is produced by bacterial strains containing a polyketide synthase genomic island or clb biosynthetic gene cluster .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of colibactin involves a complex assembly line of polyketide synthases and non-ribosomal peptide synthetases. The process begins with the formation of precolibactins, which are then modified through various enzymatic steps to produce mature this compound . The key enzymes involved include polyketide synthases, non-ribosomal peptide synthetases, and tailoring enzymes that introduce specific functional groups .

Industrial Production Methods: Industrial production of this compound is challenging due to its instability and low yield. Current methods focus on optimizing the expression of the clb gene cluster in bacterial cultures and improving the extraction and purification processes . Advances in synthetic biology and metabolic engineering are being explored to enhance the production of this compound and its derivatives .

Análisis De Reacciones Químicas

Types of Reactions: Colibactin undergoes several types of chemical reactions, including:

Alkylation: this compound forms DNA interstrand cross-links by alkylating adenine moieties on opposing DNA strands.

Cyclization: The biosynthesis of this compound involves cyclization reactions that form its characteristic spiro-cyclopropane ring.

Common Reagents and Conditions: The biosynthesis of this compound requires specific cofactors and conditions, including:

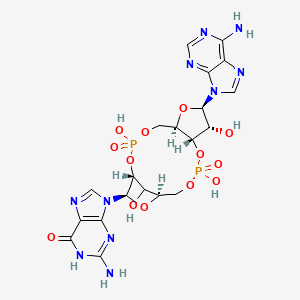

S-adenosylmethionine: Used in the formation of the spiro-cyclopropane ring.

Copper(II) ions: Essential for certain enzymatic steps in the biosynthesis.

Major Products: The major product of this compound biosynthesis is the mature this compound molecule, which exhibits genotoxic activity by forming DNA cross-links .

Aplicaciones Científicas De Investigación

Colibactin has several scientific research applications, including:

Cancer Research: this compound is studied for its role in colorectal cancer development and progression.

Microbiome Studies: this compound-producing bacteria are used to study the interactions between the microbiome and the host, particularly in the context of gut health and disease.

Drug Development: Insights into the biosynthesis and mechanism of action of this compound are being used to develop novel therapeutic agents that target bacterial genotoxins.

Mecanismo De Acción

Colibactin exerts its effects by forming DNA interstrand cross-links, which lead to DNA damage and mutations . The molecular targets of this compound include adenine moieties on opposing DNA strands . The formation of DNA cross-links activates the SOS signaling pathway, leading to prophage induction and modulation of virulence genes in pathogenic bacteria .

Comparación Con Compuestos Similares

Colibactin is unique among bacterial genotoxins due to its complex biosynthesis and potent genotoxic activity. Similar compounds include:

Cyclomodulins: Another class of bacterial genotoxins that induce DNA damage and contribute to cancer development.

4-Ethylphenylsulfate: A microbiome-derived molecule implicated in diseases such as autism.

This compound stands out due to its specific mechanism of forming DNA interstrand cross-links and its role in colorectal cancer .

Propiedades

Fórmula molecular |

C37H38N8O7S2 |

|---|---|

Peso molecular |

770.9 g/mol |

Nombre IUPAC |

2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide |

InChI |

InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1 |

Clave InChI |

ZWKHDAZPVITMAI-ROUUACIJSA-N |

SMILES isomérico |

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C |

SMILES canónico |

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)

![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)